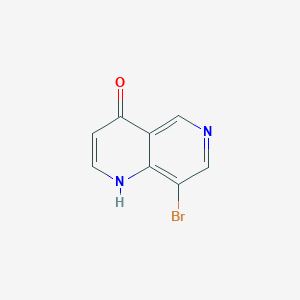
8-Bromo-1,6-naphthyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1,6-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 4th position, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,6-naphthyridin-4-ol typically involves the bromination of 1,6-naphthyridin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,6-naphthyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form 1,6-naphthyridin-4-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products:
Oxidation: Formation of 8-bromo-1,6-naphthyridin-4-one.
Reduction: Formation of 1,6-naphthyridin-4-ol.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-1,6-naphthyridin-4-ol is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and hydroxyl group may facilitate binding to active sites, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
1,6-Naphthyridin-4-ol: Lacks the bromine atom, leading to different reactivity and biological activity.
8-Chloro-1,6-naphthyridin-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical properties and biological effects.
1,8-Naphthyridin-4-ol: Different position of the nitrogen atoms, leading to distinct chemical behavior and applications.
Uniqueness: 8-Bromo-1,6-naphthyridin-4-ol is unique due to the specific positioning of the bromine atom, which influences its reactivity and potential biological activities. This compound’s distinct structure allows for targeted modifications and applications in various scientific fields .
Biological Activity
8-Bromo-1,6-naphthyridin-4-ol is a chemical compound known for its unique structural properties and potential biological activities. The presence of a bromine atom at the 8-position of the naphthyridine ring enhances its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications. This article delves into the biological activities of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C10H7BrN2O
- Molecular Weight : Approximately 225.04 g/mol
- Structure : The compound features a bromine atom at the 8-position of the naphthyridine ring, which significantly influences its reactivity and biological interactions.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against various enzymes, particularly cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it an important consideration in drug development.
Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. Initial assessments suggest that derivatives of naphthyridine compounds may exhibit significant activity against pathogens responsible for visceral leishmaniasis, demonstrating selective toxicity towards parasites while sparing human cells .
Anticancer Potential
This compound has shown promise in anticancer research. In vitro studies indicate that it may possess cytotoxic effects on various cancer cell lines. For instance, compounds derived from similar structures have demonstrated IC50 values comparable to established anticancer drugs like staurosporine .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. Notably:
- Metal Ion Sequestration : Some studies suggest that the compound may sequester divalent metal cations, which could contribute to its antileishmanial activity .
- Enzyme Interaction : The compound's ability to inhibit cytochrome P450 enzymes suggests a mechanism where it alters drug metabolism pathways.
Case Studies and Research Findings
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
8-bromo-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-7(12)1-2-11-8(5)6/h1-4H,(H,11,12) |
InChI Key |
UCHKPPXKWFYBGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=NC=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















